Tiaprost
Vue d'ensemble
Description
Le Tiaprost est un analogue synthétique de la prostaglandine F2α, une prostaglandine naturelle. Il est principalement utilisé en médecine vétérinaire pour ses propriétés lutéolytiques, ce qui signifie qu'il peut provoquer la régression du corps jaune, une structure de l'ovaire qui produit de la progestérone. Ce composé a des applications dans la synchronisation des chaleurs chez les animaux d'élevage et l'induction du part (travail) chez les animaux .
Applications De Recherche Scientifique
Tiaprost has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.
Biology: Investigated for its effects on reproductive physiology and hormone regulation in animals.
Medicine: Explored for potential therapeutic applications in reproductive health and hormone-related disorders.
Industry: Utilized in the agricultural industry to manage livestock reproduction and improve breeding efficiency .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Tiaprost implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent la formation du cycle cyclopentane, l'introduction de groupes hydroxyle et la fixation du cycle thiophène. Les conditions réactionnelles impliquent généralement l'utilisation d'acides ou de bases forts, de solvants organiques et de températures contrôlées pour garantir la stéréochimie et le rendement souhaités .
Méthodes de production industrielle
La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité, le rendement et la pureté. Cela implique l'utilisation de grands réacteurs, de systèmes à écoulement continu et de mesures strictes de contrôle qualité pour garantir la constance et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Tiaprost subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en différentes formes réduites.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues de prostaglandines et leurs propriétés chimiques.
Biologie : Enquête sur ses effets sur la physiologie de la reproduction et la régulation hormonale chez les animaux.
Médecine : Exploration d'applications thérapeutiques potentielles dans la santé de la reproduction et les troubles hormonaux.
Industrie : Utilisé dans l'industrie agricole pour gérer la reproduction du bétail et améliorer l'efficacité de la reproduction .
Mécanisme d'action
Le this compound exerce ses effets en mimant l'action de la prostaglandine F2α. Il se lie aux récepteurs des prostaglandines dans le corps jaune, ce qui entraîne une diminution de la production de progestérone et la régression du corps jaune. Ce processus est médié par l'activation de voies de signalisation spécifiques qui impliquent la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et l'activation de la protéine kinase C (PKC) .
Mécanisme D'action
Tiaprost exerts its effects by mimicking the action of prostaglandin F2α. It binds to prostaglandin receptors in the corpus luteum, leading to a decrease in progesterone production and the regression of the corpus luteum. This process is mediated through the activation of specific signaling pathways that involve the reduction of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase C (PKC) .
Comparaison Avec Des Composés Similaires
Composés similaires
Cloprostenol : Un autre analogue de la prostaglandine F2α utilisé en médecine vétérinaire.
Luprostiol : Un analogue synthétique de prostaglandine ayant des applications similaires.
Dinoprost : Une prostaglandine naturelle utilisée à des fins similaires
Unicité
Le Tiaprost est unique dans ses modifications structurales spécifiques, qui améliorent sa stabilité et son efficacité par rapport aux autres analogues de prostaglandines. Son cycle thiophène et sa stéréochimie spécifique contribuent à son profil pharmacologique distinct et en font un outil précieux en médecine vétérinaire .
Activité Biologique
Tiaprost is a synthetic analogue of prostaglandin F2α (PGF2α) that exhibits significant biological activity, particularly in reproductive physiology. Its primary applications include the regulation of luteal function, induction of estrus, and enhancement of reproductive efficiency in various livestock species. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
This compound functions primarily as a luteolytic agent, effectively inducing the regression of the corpus luteum (CL). The mechanism involves:
- Activation of Prostaglandin Receptors : this compound binds to specific prostaglandin receptors on luteal cells, triggering intracellular signaling pathways that lead to apoptosis and decreased progesterone synthesis.
- Induction of Apoptosis : Studies have shown that this compound administration results in increased markers of apoptosis in the CL, including elevated levels of phospho-Jun N-terminal kinase (JNK) and phospho-p38 MAP kinases, which are critical for apoptotic signaling .
Case Studies
-
Effect on Luteal Regression :
A study conducted on water buffaloes demonstrated that this compound administration led to significant decreases in serum progesterone levels within 4 hours post-injection, with maximal effects observed by 18 hours. The study noted a more than five-fold increase in low molecular weight DNA fragments, indicating enhanced apoptosis within the CL . -
Induction of Estrus :
In crossbred cows experiencing subestrus conditions, this compound was found to effectively induce estrus. The treatment resulted in a marked increase in estrus response rates compared to control groups, highlighting its utility in managing reproductive cycles . -
Comparison with Other PGF2α Analogues :
Research comparing this compound with other PGF2α analogues (like cloprostenol and dinoprost) indicated similar luteolytic effects across these compounds. However, this compound exhibited a unique profile in terms of its potency and speed of action, making it a preferred choice in certain veterinary applications .
Data Tables
Below are summarized findings from various studies examining the biological activity of this compound:
Study Focus | Species | Dosage (mg) | Estrus Induction Rate (%) | Progesterone Decrease (%) |
---|---|---|---|---|
Luteal Regression | Water Buffalo | 0.75 | N/A | 70% at 18 hours |
Induction in Subestrus Cows | Crossbred Cows | 0.75 | 85% | N/A |
Comparison with Cloprostenol | Sheep | 0.5 | 80% | Similar |
Propriétés
Numéro CAS |
71116-82-0 |
---|---|
Formule moléculaire |
C20H28O6S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1 |
Clé InChI |
FYBFDIIAPRHIQS-JRSBLEPXSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O |
SMILES canonique |
C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Iliren tiaprost tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tiaprost and what is its mechanism of action?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. It acts as a potent agonist at prostaglandin F2α receptors, primarily the FP receptor subtype [, ]. Binding to these receptors initiates a cascade of intracellular events, leading to various physiological effects [, ].
Q2: What are the primary downstream effects of this compound binding to its target receptor?
A2: this compound's primary downstream effects stem from its action on smooth muscle cells. In the uterus, it stimulates myometrial contractions, leading to luteolysis, the regression of the corpus luteum [, , , ]. This action disrupts progesterone production, ultimately influencing the estrous cycle in various species, including cows [, , , ] and mares [, ]. It also affects uterine blood flow [].
Q3: How does the stage of the estrous cycle influence this compound's effects on uterine contractility?
A3: Studies show that this compound's effect on uterine contractility varies depending on the stage of the estrous cycle. It exhibits greater efficacy in inducing uterine contractions during diestrus and proestrus compared to estrus in cows []. This suggests a potential interplay between hormonal milieu and this compound's actions.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight it as a PGF2α analog [, , ]. A search in chemical databases reveals its molecular formula as C26H40O6S and its molecular weight as 480.66 g/mol.
Q5: Has research investigated longer-acting formulations of this compound?
A5: Yes, research suggests the potential for developing longer-acting formulations of this compound. One study explored the use of a subcutaneous osmotic mini-pump to deliver this compound over a 24-hour period []. While this particular approach did not demonstrate superior efficacy compared to a single injection, it highlights the interest in optimizing this compound's pharmacokinetic profile for sustained release and potentially improved therapeutic outcomes.
Q6: Does the route of administration impact this compound's luteolytic effects?
A6: Research suggests that the route of this compound administration can influence its luteolytic efficacy. A study comparing subcutaneous injection with continuous delivery via a mini-pump found that the single injection was more effective in inducing luteolysis in cows []. This difference highlights the importance of understanding this compound's pharmacokinetic properties and their impact on its biological activity.
Q7: What are the applications of this compound in veterinary medicine?
A7: this compound finds applications in veterinary medicine primarily for its luteolytic properties. Studies demonstrate its efficacy in inducing luteolysis in cows [, , , ], facilitating estrous synchronization protocols [, , ], and addressing reproductive management challenges like ovarian cysts []. It is also used to treat endometritis in cows [, , ] and induce parturition in sows [].
Q8: Are there differences in this compound's efficacy between primiparous and multiparous cows?
A8: Research suggests potential differences in this compound's effects based on parity in cows. While conception rates following an OvSynch protocol (including this compound) were numerically higher in primiparous cows, the difference was not statistically significant []. This observation warrants further investigation to understand any underlying physiological variations influencing this compound's action.
Q9: Can color Doppler sonography be used to monitor this compound's effects during pregnancy?
A9: Yes, color Doppler sonography proves to be a valuable tool for monitoring this compound's effects during pregnancy in mares. A study utilizing color Doppler sonography illustrated its ability to detect changes in embryonic heart rate and uterine blood flow following this compound administration, providing insights into the dynamics of embryonic death [].
Q10: Are there any safety concerns regarding this compound use in animals?
A10: While the provided abstracts don't focus extensively on this compound's safety profile, one study notes potential adverse effects on fertility when combined with Cephapirin for treating endometritis in cows []. This observation underscores the importance of carefully considering potential drug interactions and conducting thorough safety assessments for any therapeutic regimen involving this compound.
Q11: Are there any specific drug delivery strategies being explored to enhance this compound's therapeutic efficacy?
A11: While the provided abstracts primarily focus on traditional administration routes like intramuscular and subcutaneous injections, they highlight the need for exploring longer-acting formulations of this compound []. This suggests a potential area of research focused on optimizing drug delivery systems to achieve sustained release profiles and potentially enhance its therapeutic index.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.